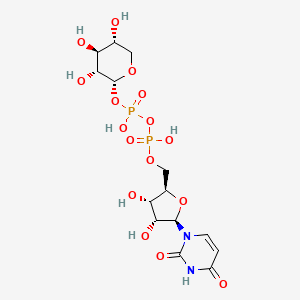

UDP-xylose

Übersicht

Beschreibung

UDP-α-D-Xylose ist ein Nukleotidzucker, der eine entscheidende Rolle im Stoffwechsel verschiedener Organismen spielt, darunter Tiere, Pflanzen, Pilze und Bakterien. Es handelt sich um einen UDP-Zucker mit α-Xylose als Zuckerkomponente. Diese Verbindung ist essentiell im Nukleotidzuckerstoffwechsel und beteiligt an der Synthese von Glykoproteinen, Polysacchariden und verschiedenen Metaboliten .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von UDP-α-D-Xylose wird hauptsächlich durch UDP-Glucuronsäure-Decarboxylase-Enzyme katalysiert. Diese Enzyme wandeln UDP-Glucuronsäure in UDP-α-D-Xylose um. In Pflanzen wird dieser Prozess durch verschiedene membrangebundene und lösliche Isoformen der UDP-Glucuronsäure-Decarboxylase erleichtert . Die Reaktionsbedingungen umfassen typischerweise das Vorhandensein dieser Enzyme in einer geeigneten Pufferlösung, oft bei einem pH-Wert von etwa 7,0 und einer Temperatur von 30 °C .

Industrielle Produktionsmethoden

Die industrielle Produktion von UDP-α-D-Xylose kann durch biotechnologische Methoden erreicht werden. Ein Ansatz beinhaltet die Verwendung von gentechnisch veränderten bifunktionalen chimären Biokatalysatoren, die von Galaktokinase und Uridyltransferase abgeleitet sind. Diese Biokatalysatoren erleichtern die Umwandlung von D-Xylose in UDP-α-D-Xylose und optimieren die Reaktionsbedingungen wie pH-Wert und Temperatur für die großtechnische Produktion .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of UDP-alpha-D-xylose is primarily catalyzed by UDP-glucuronic acid decarboxylase enzymes. These enzymes convert UDP-glucuronic acid to UDP-alpha-D-xylose. In plants, this process is facilitated by different membrane-bound and soluble isoforms of UDP-glucuronic acid decarboxylase . The reaction conditions typically involve the presence of these enzymes in a suitable buffer solution, often at a pH of around 7.0 and a temperature of 30°C .

Industrial Production Methods

Industrial production of UDP-alpha-D-xylose can be achieved through biotechnological methods. One approach involves the use of engineered bifunctional chimeric biocatalysts derived from galactokinase and uridyltransferase. These biocatalysts facilitate the conversion of D-xylose to UDP-alpha-D-xylose, optimizing reaction conditions such as pH and temperature for large-scale production .

Analyse Chemischer Reaktionen

Arten von Reaktionen

UDP-α-D-Xylose durchläuft verschiedene chemische Reaktionen, darunter:

Decarboxylierung: Umwandlung von UDP-Glucuronsäure in UDP-α-D-Xylose.

Epimerisierung: Interkonversion zwischen UDP-α-D-Xylose und anderen Zucker-Nukleotiden, wie z. B. UDP-β-L-Arabinopyranose.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind UDP-Glucuronsäure und spezifische Enzyme wie UDP-Glucuronsäure-Decarboxylase und UDP-Xylose-4-Epimerase. Die Reaktionen laufen typischerweise unter milden Bedingungen ab, wie z. B. neutralem pH-Wert und moderaten Temperaturen .

Hauptsächlich gebildete Produkte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind UDP-α-D-Xylose und andere Zucker-Nukleotide, wie z. B. UDP-β-L-Arabinopyranose .

Wissenschaftliche Forschungsanwendungen

Role in Plant Cell Wall Biosynthesis

UDP-xylose is essential for the synthesis of plant cell wall components, including xylan and xyloglucan. These polysaccharides contribute significantly to the structural integrity and functionality of plant tissues.

Key Findings:

- Xylan Biosynthesis: Research has identified three this compound transporters (UXT1, UXT2, UXT3) that facilitate the transport of UDP-Xyl from the cytosol into the Golgi lumen, which is crucial for xylan biosynthesis. Mutants lacking these transporters exhibit reduced xylose content in cell walls and impaired plant development .

- Case Study: A study on Arabidopsis mutants demonstrated that the absence of UXT transporters led to significant alterations in cell wall composition and structure, impacting overall plant growth and reproduction .

Glycosaminoglycan Synthesis in Mammalian Cells

In mammalian systems, this compound serves as a substrate for glycosaminoglycan synthesis, which is vital for various cellular functions including cell signaling and structural support.

Key Findings:

- Transport Mechanism: A study characterized a mutant Chinese hamster ovary cell line that lacked this compound synthase activity. This mutant was unable to initiate glycosaminoglycan synthesis due to the absence of UDP-Xyl, highlighting its critical role in this metabolic pathway .

- Functional Implications: The restoration of glycosaminoglycan synthesis was achieved through the expression of a cytoplasmic variant of this compound synthase, demonstrating the potential for therapeutic interventions .

Applications in Biotechnology

This compound has gained attention in biotechnological applications due to its role in glycosylation processes.

Key Findings:

- Glycosyltransferase Assays: The preparation of low-background sugar-nucleotide donors like UDP-Xyl is crucial for assays measuring glycosyltransferase activity. A study optimized a protocol using calf intestinal alkaline phosphatase to clean up UDP-Xyl preparations for use in such assays, resulting in improved assay sensitivity .

- Enzyme Activity Testing: The optimized UDP-Xyl was successfully used to measure xylosyltransferase activity, indicating its utility in biochemical research and drug development .

Implications for Disease Research

This compound's involvement in glycoprotein synthesis has implications for understanding diseases related to glycosylation defects.

Key Findings:

- Glycoprotein Synthesis: UDP-Xyl is required for the addition of xylose residues to proteoglycans, which are important for normal cellular function. Deficiencies in these pathways can lead to diseases such as congenital disorders of glycosylation .

- Research Insights: Studies have shown that manipulating UDP-Xyl levels can influence glycoprotein structures, potentially leading to novel therapeutic strategies for diseases associated with abnormal glycosylation patterns .

Data Summary Table

Wirkmechanismus

The mechanism of action of UDP-alpha-D-xylose involves its role as a sugar donor in various biosynthetic pathways. It is synthesized from UDP-glucuronic acid through a three-step catalytic conversion involving oxidation, decarboxylation, and reduction steps. The enzyme UDP-xylose synthase facilitates this conversion by distorting the sugar ring to promote catalysis . UDP-alpha-D-xylose is then used by xylosyltransferases to transfer xylose residues to acceptor molecules, such as proteins and polysaccharides .

Vergleich Mit ähnlichen Verbindungen

UDP-α-D-Xylose ähnelt anderen Nukleotidzuckern, wie z. B.:

UDP-Glucose: Beteiligt an der Synthese von Glykogen und Glykoproteinen.

UDP-Galaktose: Wird bei der Synthese von Laktose und Glykoproteinen verwendet.

UDP-Glucuronsäure: Vorläufer für die Synthese von UDP-α-D-Xylose und beteiligt an Entgiftungsprozessen.

Im Vergleich zu diesen Verbindungen ist UDP-α-D-Xylose einzigartig in seiner Rolle bei der Synthese spezifischer Polysaccharide und Glykoproteine, insbesondere in Pflanzen und bestimmten Mikroorganismen .

Eigenschaften

CAS-Nummer |

3616-06-6 |

|---|---|

Molekularformel |

C14H20N2O16P2-2 |

Molekulargewicht |

534.26 g/mol |

IUPAC-Name |

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] phosphate |

InChI |

InChI=1S/C14H22N2O16P2/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23/h1-2,5-6,8-13,17,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23)/p-2/t5-,6-,8+,9-,10-,11-,12-,13-/m1/s1 |

InChI-Schlüssel |

DQQDLYVHOTZLOR-OCIMBMBZSA-L |

SMILES |

C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O |

Isomerische SMILES |

C1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)O |

Kanonische SMILES |

C1C(C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O |

melting_point |

144.5 °C |

Key on ui other cas no. |

3616-06-6 |

Physikalische Beschreibung |

Solid |

Synonyme |

Diphosphate Xylose, Uridine UDP Xylose Uridine Diphosphate Xylose Xylose, UDP Xylose, Uridine Diphosphate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.